molecular formula C16H21N3O4S B2616857 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 922102-03-2

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2616857
CAS No.: 922102-03-2
M. Wt: 351.42
InChI Key: VNUZVSIJOMHMJE-UHFFFAOYSA-N
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Description

N-(5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-(isopropylsulfonyl)phenyl group and at position 2 with a pentanamide moiety. Its molecular formula is C₁₆H₂₂N₃O₄S, with a molecular weight of 352.43 g/mol. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold’s prevalence in bioactive molecules, though its specific applications remain understudied .

Properties

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-5-9-14(20)17-16-19-18-15(23-16)12-7-6-8-13(10-12)24(21,22)11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUZVSIJOMHMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the formation of the oxadiazole ring followed by the introduction of the isopropylsulfonyl and pentanamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the isopropylsulfonyl group through sulfonylation reactions, and the pentanamide group is added via amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of novel materials or catalysts. The compound can undergo various chemical transformations due to the presence of functional groups that facilitate reactions such as sulfonylation and amidation.

Biology

In biological research, this compound may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding . The oxadiazole ring can enhance the compound's ability to penetrate biological membranes, potentially leading to new insights in pharmacology and biochemistry.

Medicine

The therapeutic applications of this compound are particularly noteworthy. Preliminary studies suggest it could act as a drug candidate for treating various diseases based on its biological activity and toxicity profile. Investigations into its anticancer properties have shown promise in inhibiting tumor growth in specific cancer cell lines .

Industry

In industrial applications, this compound could be utilized in developing new polymers , coatings , or other materials with tailored properties. Its stability and reactivity make it suitable for use in formulations requiring specific performance characteristics.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of Functional Groups : The isopropylsulfonyl group is introduced via sulfonylation reactions, while the pentanamide group is added through amidation reactions.

These synthetic pathways can be optimized to enhance yield and purity for both laboratory and industrial settings .

Mechanism of Action

The mechanism of action of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide would depend on its specific interactions with molecular targets. The oxadiazole ring and isopropylsulfonyl group could interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with derivatives reported in the Journal of Engineering and Applied Sciences (2019) and Brazilian Journal of Pharmaceutical Sciences (2015). Key comparisons include:

Core Scaffold and Substituent Variations

Oxadiazole Derivatives with Sulfamoyl/Sulfonyl Groups

  • Target Compound : Features a 1,3,4-oxadiazole linked to a 3-(isopropylsulfonyl)phenyl group and a pentanamide chain.
  • Compounds :
  • Example: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S, MW 493.53 g/mol) .
  • Key Differences: Larger substituents (e.g., dioxoisoindolinyl, pyridinylsulfamoyl) increase molecular weight and steric bulk compared to the target’s isopropylsulfonyl group.

Oxadiazole-Thiol Derivatives

  • Compounds : N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., Compound 4, C₁₀H₁₁N₃O) .

Physicochemical Properties

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₂₂N₃O₄S 352.43 Isopropylsulfonyl, pentanamide Moderate lipophilicity, polar sulfonyl group
2-(1,3-Dioxoisoindolin-2-yl) derivative C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pyridinylsulfamoyl Higher MW, bulky substituents, lower solubility
N-substituted sulfanyl acetamide C₁₀H₁₁N₃O 189.21 Indolylmethyl, sulfanyl Aromaticity, potential for π-stacking
Key Observations:

Molecular Weight : The target compound (352.43 g/mol) is lighter than derivatives (~493 g/mol) due to simpler substituents .

Solubility : The isopropylsulfonyl group in the target compound enhances polarity compared to ’s sulfanyl derivatives but reduces steric hindrance relative to ’s dioxoisoindolinyl groups .

Research Implications

  • Drug Design : The target’s balance of moderate lipophilicity and polarity makes it a candidate for optimizing bioavailability in lead optimization workflows.

Biological Activity

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The structural features of this compound suggest a variety of mechanisms through which it may exert its effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20H21N5O4S
Molecular Weight: 423.45 g/mol
IUPAC Name: this compound
CAS Number: 922102-09-8

The compound contains an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The isopropylsulfonyl group enhances solubility and bioavailability.

The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors related to disease pathways. Quinoxaline derivatives, for instance, have been associated with DNA damage and modulation of signaling pathways such as Wnt signaling, which plays a crucial role in cancer progression.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety can act as potent inhibitors against various cancer cell lines. For example, studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against hormone-dependent cancer cell lines like MCF-7 .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Reference
AnticancerMCF-70.15
Enzyme InhibitionSteroid Sulfatase0.02 - 0.11
AntimicrobialVarious MicroorganismsNot specified

Enzyme Inhibition

The compound has shown promise as a steroid sulfatase inhibitor. This enzyme is critical in the local production of estrogenic steroids, making it a target for developing treatments for estrogen-dependent cancers. Kinetic studies have revealed that certain oxadiazole derivatives can inhibit steroid sulfatase with high efficacy .

Case Studies

  • Structure–Activity Relationship (SAR) Analysis
    • A comprehensive SAR analysis was conducted on similar oxadiazole compounds to identify key substitutions that enhance biological activity. The presence of specific functional groups at the para position significantly improved inhibitory potency against steroid sulfatase .
  • Pharmacokinetic Studies
    • Pharmacokinetic evaluations using mouse models showed that compounds with oxadiazole structures demonstrated good plasma exposure and partial blood-brain barrier penetration, suggesting potential for central nervous system activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide?

  • Methodology :

  • Step 1 : Coupling reactions (e.g., HATU/DCC-mediated amide bond formation) to link the pentanamide chain to the oxadiazole core.
  • Step 2 : Sulfonylation of the phenyl ring using isopropylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Purification : Use normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) or amine-functionalized columns for improved resolution .
  • Yield optimization : Adjust stoichiometry of reagents and reaction time (typical yields: 40–60% after purification).

Q. How can structural characterization be performed for this compound?

  • Analytical techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone (e.g., δ 2.45–2.55 ppm for pentanamide methylene groups; aromatic protons at δ 7.1–8.5 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1350 cm1^{-1} (sulfonyl S=O stretch) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ for C17_{17}H22_{22}N3_3O4_4S: calc. 364.13, obs. 364.12) .

Q. What preliminary biological activities are reported for structurally similar oxadiazole derivatives?

  • Key findings :

  • Antimicrobial activity : Analogous compounds (e.g., OZE-III) inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) via membrane disruption .
  • Antitumor potential : Oxadiazoles with sulfonyl groups show moderate cytotoxicity against cancer cell lines (IC50_{50}: 10–50 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Substituent variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO2_2 or -CF3_3) to enhance bioactivity .
  • Oxadiazole core replacement : Compare with thiadiazole or triazole analogs to assess ring stability and target binding .
  • In vitro assays : Test analogs against enzyme targets (e.g., alkaline phosphatase for anti-inflammatory potential) .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Purity validation : Re-analyze compounds via HPLC (>95% purity) to exclude impurities affecting activity .
  • Assay standardization : Use consistent protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .
  • Mechanistic studies : Perform time-kill assays or transcriptomic profiling to confirm mode of action .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

  • Strategies :

  • Molecular docking : Predict binding affinity to targets like DNA gyrase (for antimicrobials) or kinases (for antitumor activity) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (ideal range: 2–4) and reduce hepatotoxicity risks .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

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